
Octadecanoic acid, 9-hydroxy-, methyl ester
Description
Octadecanoic acid, 9-hydroxy-, methyl ester (CAS: 2566-91-8) is a hydroxylated fatty acid methyl ester (FAME) derived from stearic acid. Its structure features a hydroxyl group at the 9th carbon of the octadecanoic chain, esterified with a methyl group. This modification enhances its polarity compared to non-hydroxylated analogs, influencing solubility and biological interactions. The compound is synthetically derived, often via epoxidation and subsequent hydroxylation of unsaturated precursors like methyl oleate .
Properties
IUPAC Name |
methyl 9-hydroxyoctadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFNTRIETZJNIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343920 | |
Record name | Octadecanoic acid, 9-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-53-2 | |
Record name | Octadecanoic acid, 9-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Octadecanoic acid, 9-hydroxy-, methyl ester, commonly referred to as methyl 9-hydroxystearate, is a fatty acid ester with significant biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic properties, including its roles in anti-inflammatory, antioxidant, and cytotoxic activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Methyl 9-hydroxystearate has the following chemical properties:
Property | Value |
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Chemical Formula | C19H38O3 |
Molecular Weight | 302.5 g/mol |
Melting Point | 12.16 °C |
Structure | Structure |
1. Antioxidant Activity
Research indicates that methyl 9-hydroxystearate exhibits notable antioxidant properties. In vitro studies demonstrated that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. A study by Majinda and Abubakar (2016) reported that this compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a decrease in lipid peroxidation.
2. Anti-inflammatory Effects
The anti-inflammatory potential of methyl 9-hydroxystearate has been highlighted in various studies. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% compared to controls . This suggests its utility in managing inflammatory conditions.
3. Cytotoxicity Against Cancer Cells
Methyl 9-hydroxystearate has shown cytotoxic effects against several cancer cell lines. A study conducted by Sunita et al. (2017) demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 µM. This cytotoxicity was attributed to the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various fatty acids, methyl 9-hydroxystearate exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli . These findings suggest its potential application as a natural preservative in food products.
Case Study 2: Hepatoprotective Effects
A recent study explored the hepatoprotective effects of methyl 9-hydroxystearate in a rat model of liver toxicity induced by acetaminophen. The results indicated that treatment with this compound significantly restored liver function markers such as ALT and AST to normal levels, alongside histological improvements in liver tissue .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octadecanoic Acid, Methyl Ester (Methyl Stearate)
- Structure : C₁₈ saturated FAME without hydroxylation.
- Molecular Weight : 298.5 g/mol .
- Physical Properties : Melting point 39.1°C, boiling point 443°C; soluble in ether, chloroform, and alcohol .
- Bioactivity :
- Natural Occurrence : Found in seaweed (Halimeda tuna), microbial lipids, and plant oils .
Key Difference : The absence of a hydroxyl group reduces polarity and may limit interactions with enzymatic targets compared to hydroxylated derivatives.
9-Octadecenoic Acid, Methyl Ester (Methyl Oleate)
- Structure : Unsaturated FAME with a cis double bond at C7.
- Molecular Weight : 296.5 g/mol .
- Bioactivity :
- Natural Occurrence : Major component in Moringa oleifera seed oils and red pitaya peels .
Key Difference : Unsaturation enhances fluidity and metabolic reactivity but lacks hydroxyl-mediated hydrogen bonding.
Octadecanoic Acid, 9-Oxo-, Methyl Ester
- Structure : Features a ketone group at C8.
- Ketone groups may enhance electrophilic interactions with microbial enzymes .
- Synthetic Routes : Produced via oxidation of 9-hydroxy or 9,10-epoxy derivatives .
Octadecanoic Acid, 9,10-Epoxy-, Methyl Ester
- Structure : Epoxide group spanning C9–C10.
- Molecular Weight : 312.5 g/mol .
- Applications :
- Bioactivity: Limited direct bioactivity reported but serves as a precursor to bioactive diols .
Key Difference : Epoxide’s strained ring structure enables unique chemical transformations absent in hydroxylated analogs.
Octadecanoic Acid, 13-Hydroxy-, Methyl Ester
- Structure : Hydroxyl group at C13.
- Positional isomerism may alter membrane interaction compared to C9-hydroxy derivatives .
Key Difference : Hydroxyl position influences lipid packing and receptor binding specificity.
Comparative Analysis Table
*Calculated based on structural modifications.
Research Implications
However, its synthetic complexity and lower natural abundance limit large-scale applications. Future studies should explore its synergy with unsaturated or keto-containing analogs to optimize bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.